Acetyl-CoA Carboxylase Inhibitor Precursor
2-(3-(Benzyloxy)phenyl)acetic acid serves as the direct precursor for the synthesis of methyl 2-[3-(benzyloxy)phenyl]acetate (MBPCA), a patent-pending lead compound that functions as an acetyl-CoA carboxylase inhibitor with demonstrated anti-obesity and lipid-lowering effects. This specific 3-benzyloxy substitution pattern is essential for the downstream compound's pharmacological activity. In subchronic studies, MBPCA derived from this precursor reduced plasma triglyceride levels and increased fat oxidation in a high-fat diet-induced obesity model, thereby reducing body weight gain. Alternative phenylacetic acid scaffolds lacking the 3-benzyloxy group or bearing different substitution patterns have not been reported to yield comparable acetyl-CoA carboxylase inhibitory activity in this specific structural context.
| Evidence Dimension | Efficacy of derived product in high-fat diet-induced obesity model |
|---|---|
| Target Compound Data | MBPCA (derived from 2-(3-(benzyloxy)phenyl)acetic acid) demonstrated increased fat oxidation and reduced body weight gain in subchronic studies |
| Comparator Or Baseline | Alternative phenylacetic acid scaffolds lacking 3-benzyloxy substitution |
| Quantified Difference | Not quantified (class-level inference from patent-pending lead designation) |
| Conditions | High-fat diet-induced obesity mouse model; subchronic studies |
Why This Matters
Procurement of this specific regioisomer is required for the synthesis of the patent-pending MBPCA lead series targeting hypertriglyceridemia and obesity.
